5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid is a fluorinated pyridine derivative with the molecular formula C8H6F3NO2. This compound is of significant interest due to its unique chemical properties imparted by the trifluoroethyl group, which enhances its stability and reactivity. Fluorinated compounds like this one are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2,3,5-trichloropyridine with potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures (around 150°C) to yield the desired fluorinated product . Another approach involves the use of trichloromethyl-pyridine as a starting material, followed by direct fluorination and subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The availability of high-quality fluorinating reagents and advanced fluorination technology has significantly improved the efficiency of industrial synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reactions with nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridines, oxidized derivatives, and cyclized heterocycles .
Wissenschaftliche Forschungsanwendungen
5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in biological studies.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the development of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical studies. The electron-withdrawing nature of the trifluoroethyl group also influences the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(1,1,2-trifluoroethyl)pyridine
- 2-(Trifluoromethyl)pyridine-3-carboxylic acid
- 2,3,5-Trichloropyridine
Uniqueness
5-(1,1,2-Trifluoroethyl)pyridine-3-carboxylicacid stands out due to its specific trifluoroethyl substitution, which imparts unique chemical properties such as increased stability and reactivity compared to other fluorinated pyridines. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
2913278-65-4 |
---|---|
Molekularformel |
C8H6F3NO2 |
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
5-(1,1,2-trifluoroethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c9-4-8(10,11)6-1-5(7(13)14)2-12-3-6/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
FRDGLDLMLSFQAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1C(CF)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.